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Methyl beta-L-daunosaminide hydrochloride acts as a glycosyl donor in glycosylation reactions. These reactions involve the formation of glycosidic bonds, which are essential for the assembly of complex carbohydrates. The presence of the methyl group at the C-3 position and the beta-anomeric configuration of the glycosidic bond make this compound a versatile building block for the synthesis of different types of glycosides.
Researchers have employed Methyl beta-L-daunosaminide hydrochloride as a substrate for glycosidases, enzymes that break down glycosidic bonds. By studying the enzymatic activity with this compound, scientists can gain insights into the mechanisms and specificities of these enzymes. []
Methyl beta-L-daunosaminide hydrochloride is a derivative of daunosamine, a naturally occurring amino sugar that plays a crucial role in the biosynthesis of various biologically active compounds. The compound is characterized by its unique chemical structure, which includes a methyl group at the C-3 position and a beta-anomeric configuration. This structure allows Methyl beta-L-daunosaminide hydrochloride to act as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds essential for assembling complex carbohydrates.
The molecular formula of Methyl beta-L-daunosaminide hydrochloride is CHClNO, with a molecular weight of approximately 197.66 g/mol . Its IUPAC name is (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol; hydrochloride.
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and lithium amides for conjugate addition.
Methyl beta-L-daunosaminide hydrochloride exhibits significant biological activity, primarily through its role in enzymatic studies. It has been used as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds. This application allows researchers to investigate the mechanisms and specificities of these enzymes, contributing to a better understanding of carbohydrate metabolism and related biological processes.
Moreover, as a metabolite of daunomycin, an anthracycline antibiotic known for its antitumor properties, Methyl beta-L-daunosaminide hydrochloride may retain some biological activity while potentially exhibiting reduced cardiotoxicity compared to its parent compound.
The synthesis of Methyl beta-L-daunosaminide hydrochloride typically involves the enantiospecific synthesis of D-daunosamine from thioglycolic acid. This method allows for the selective formation of the desired enantiomer, which is crucial for ensuring the biological activity and efficacy of the compound. While detailed industrial production methods are not extensively documented, the synthetic routes can be scaled up to meet research and industrial demands.
Studies involving Methyl beta-L-daunosaminide hydrochloride focus on its interactions with glycosidases and other enzymes involved in carbohydrate metabolism. By examining these interactions, researchers can gain insights into enzyme specificity and mechanisms, which are vital for understanding metabolic pathways and developing targeted therapies.
Methyl beta-L-daunosaminide hydrochloride is unique due to its specific enantiospecific synthesis route and its role in producing D-daunosamine. Its distinct chemical structure and properties make it valuable for various research and industrial applications, particularly in carbohydrate chemistry and medicinal chemistry.
Methyl beta-L-daunosaminide hydrochloride is systematically designated as (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride in IUPAC nomenclature. Its molecular formula is C₇H₁₆ClNO₃, with a computed molecular weight of 197.66 g/mol. The compound is registered under CAS number 115388-97-1 and PubChem CID 55250247.
The compound is known by multiple names, reflecting its stereochemical and functional characteristics:
Methyl beta-L-daunosaminide hydrochloride is a derivative of daunosamine, a 3-amino-2,3,6-trideoxyhexose discovered in the 1960s as a component of the anthracycline antibiotics daunorubicin and doxorubicin. Its development coincided with advances in stereoselective carbohydrate synthesis, particularly in the context of antineoplastic agents. Early synthetic routes focused on mimicking the natural biosynthetic pathways of anthracyclines, which involve enzymatic glycosylation of tetracyclic aglycones.
The compound is structurally related to several key molecules:
Methyl beta-L-daunosaminide hydrochloride is characterized by specific molecular and physical parameters that define its identity and behavior under various conditions. The compound has a molecular formula of C₇H₁₆ClNO₃ and a molecular weight of 197.66 g/mol [1] [2] [3]. The exact mass of the compound is 197.08200 Da [4] [5], providing precise mass spectrometric identification.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO₃ | Multiple sources [1] [2] [3] |
| Molecular Weight | 197.66 g/mol | PubChem/Multiple sources [1] [2] |
| Exact Mass | 197.08200 Da | ChemSrc [4] [5] |
| CAS Number | 115388-97-1 | PubChem/CAS [2] [6] |
The compound exists as a solid crystalline material with a characteristic white appearance [7] [8]. The melting point ranges from 188-190°C [7] [9] [10], indicating thermal stability under normal laboratory conditions. Additional thermal properties include a boiling point of 300.6°C at 760 mmHg [5] [9] [11] and a flash point of 135.6°C [5] [9] [11].
Physical constants relevant to handling and storage include a vapour pressure of 0.00011 mmHg at 25°C [5] [11], indicating low volatility under ambient conditions. The polar surface area (PSA) is 64.71000 Ų [4] [5], and the compound has a LogP value of 0.95820 [4] [5], suggesting moderate lipophilicity.
The solubility characteristics of methyl beta-L-daunosaminide hydrochloride are primarily determined by its ionic nature as a hydrochloride salt and the presence of multiple hydrogen-bonding functional groups. The compound demonstrates high solubility in water [7] [8] [12], which is typical for amino sugar hydrochloride salts due to their ionic character and ability to form hydrogen bonds with water molecules.
In alcoholic solvents, the compound shows slight solubility in methanol [7] [12], reflecting the influence of the polar hydroxyl groups and the ionic hydrochloride moiety. The enhanced water solubility compared to methanol can be attributed to the stronger solvation of the chloride ion and the protonated amino group in aqueous media.
| Solvent System | Solubility | Reference |
|---|---|---|
| Water | Highly soluble | Multiple sources [7] [8] [12] |
| Methanol | Slightly soluble | Multiple sources [7] [12] |
The hydrochloride salt formation significantly enhances the solubility profile compared to the free base form, making it suitable for biological and pharmaceutical applications where aqueous solubility is essential .
Methyl beta-L-daunosaminide hydrochloride exhibits optical activity due to its multiple chiral centers, with the compound containing four stereogenic carbons in the (2S,3S,4S,6S) configuration [2] [3]. While specific optical rotation values for the beta-L form were not extensively documented in the available literature, related daunosamine derivatives show significant optical activity.
The L-configuration of the daunosamine moiety distinguishes this compound from its D-enantiomer, which is more commonly found in natural products. The beta-anomeric configuration at the C-1 position (now C-6 in the hydrochloride form) contributes to the overall chiroptical properties [14].
Research indicates that daunosamine derivatives typically exhibit positive optical rotation values when measured in aqueous solutions [14] [15]. The specific rotation is influenced by the configuration of the multiple chiral centers and the solvent system used for measurement.
The Nuclear Magnetic Resonance (NMR) spectroscopic characterization of methyl beta-L-daunosaminide hydrochloride provides detailed structural information about the compound. ¹H NMR spectroscopy reveals characteristic signals corresponding to the various proton environments within the molecule [16] [17].
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. For amino sugar derivatives like methyl beta-L-daunosaminide hydrochloride, the carbon signals typically appear in distinct regions: anomeric carbons around 90-110 ppm, other ring carbons between 60-80 ppm, and the methyl groups in the aliphatic region around 10-30 ppm [16] [18].
Characteristic NMR features include:
Mass spectrometry of methyl beta-L-daunosaminide hydrochloride shows characteristic fragmentation patterns typical of amino sugar derivatives. The molecular ion peak appears at m/z 197.66, corresponding to the protonated molecular ion [M+H]⁺ [1] [2] [3].
Common fragmentation pathways include:
The mass spectrometric behavior is influenced by the presence of the hydrochloride salt, which affects ionization efficiency and fragmentation patterns under electrospray ionization conditions [19].
Infrared (IR) spectroscopy of methyl beta-L-daunosaminide hydrochloride reveals characteristic absorption bands that confirm the presence of key functional groups. The IR spectrum typically shows:
Raman spectroscopy provides complementary vibrational information, particularly useful for identifying:
The spectroscopic fingerprint region (400-1500 cm⁻¹) contains characteristic peaks that can be used for compound identification and purity assessment [20] [21] [22]. The presence of the hydrochloride salt may introduce additional bands related to N-H⁺...Cl⁻ interactions in the solid state.